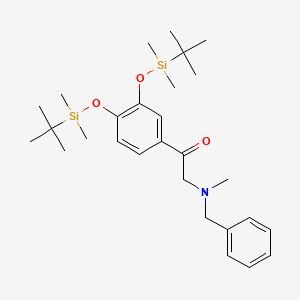![molecular formula C11H7ClN2O3S B13841606 4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and an amide linkage to a 5-chloro-2-thienyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 5-chloro-2-thiophenecarboxylic acid and 4-aminopyridine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Reagents like hydrogen gas with a palladium catalyst for nitro reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid depends on its specific application:
Biological Activity: It may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways.
Material Science: Its electronic properties can be harnessed in the development of semiconductors or other advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: A pyridinecarboxylic acid with a carboxyl group at the 2-position.
Nicotinic Acid: A pyridinecarboxylic acid with a carboxyl group at the 3-position.
Isonicotinic Acid: A pyridinecarboxylic acid with a carboxyl group at the 4-position.
Uniqueness
4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid is unique due to the presence of both a thiophene ring and a pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H7ClN2O3S |
|---|---|
Molekulargewicht |
282.70 g/mol |
IUPAC-Name |
4-[(5-chlorothiophene-2-carbonyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3S/c12-9-2-1-8(18-9)10(15)14-7-3-4-13-5-6(7)11(16)17/h1-5H,(H,16,17)(H,13,14,15) |
InChI-Schlüssel |
XFLODQRVMOSXIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1NC(=O)C2=CC=C(S2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


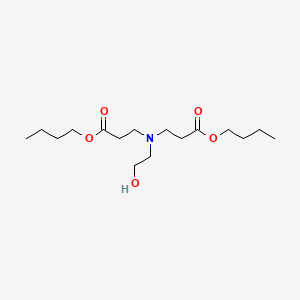
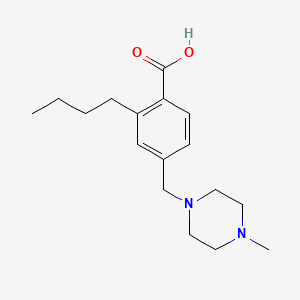
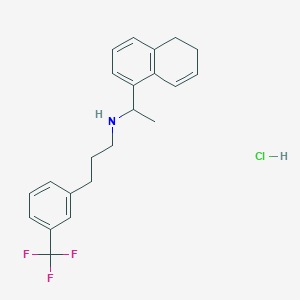
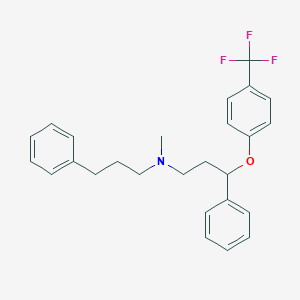
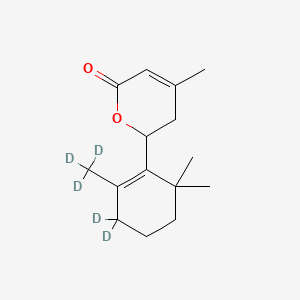
![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
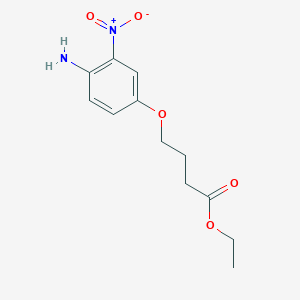
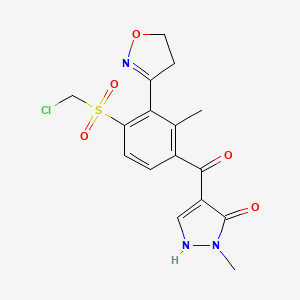
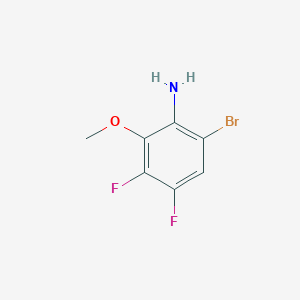
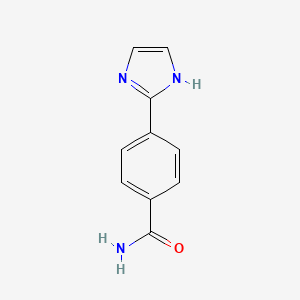
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)
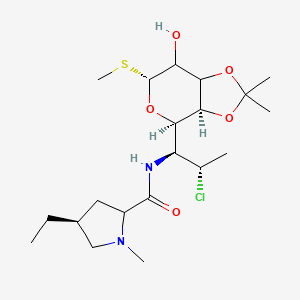
![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
